3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine atoms at the 3 and 5 positions and a 2-chlorobenzyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Bromination: The triazole ring is then brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Substitution with 2-Chlorobenzyl Group: The final step involves the substitution of the hydrogen atom at the 1 position of the triazole ring with a 2-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: Lacks the 2-chlorobenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
1-(2-chlorobenzyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may affect its reactivity and binding properties.
3,5-dichloro-1-(2-chlorobenzyl)-1H-1,2,4-triazole: Substitutes chlorine for bromine, which can alter the compound’s electronic properties and reactivity.
Uniqueness
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 2-chlorobenzyl group. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new chemical entities.
Biological Activity
3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and are known for their pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C9H6Br2ClN3 |
Molar Mass | 415.49 g/mol |
Density | 2.12 g/cm³ (predicted) |
Boiling Point | 593.1 °C (predicted) |
CAS Number | 919259-59-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit various enzymes and receptors that are crucial for microbial growth and cancer cell proliferation. For example, it may disrupt metabolic pathways in bacteria or cancer cells by inhibiting key enzymes involved in their survival and replication processes .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the inhibition of essential metabolic processes in these microorganisms .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. A notable study evaluated various triazole derivatives for their antiproliferative effects against different cancer cell lines. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on colorectal cancer cells (HT-29), with IC50 values in the micromolar range . The presence of bromine and chlorine substituents enhances the compound's interaction with cancer-related proteins.
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of specific substituents on the triazole ring structure in determining biological activity. For instance:
- Bromine Substituents : The presence of bromine at positions 3 and 5 increases lipophilicity and may enhance binding affinity to biological targets.
- Chlorophenylmethyl Group : This moiety is crucial for increasing the compound's overall stability and bioactivity against various pathogens.
Study on Antifungal Activity
A recent study focused on the antifungal properties of triazole derivatives including this compound. The results indicated that this compound demonstrated significant antifungal activity against several strains of fungi resistant to conventional treatments .
Evaluation in Cancer Research
Another research effort investigated the antiproliferative effects of triazoles on human cancer cell lines. The study found that compounds with similar structures to this compound inhibited cell growth effectively and induced apoptosis in cancer cells through various pathways .
Properties
IUPAC Name |
3,5-dibromo-1-[(2-chlorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTUHZERQICOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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